molecular formula C10H11N3O B6285516 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one CAS No. 1533535-18-0

7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one

Cat. No.: B6285516
CAS No.: 1533535-18-0
M. Wt: 189.21 g/mol
InChI Key: VRWRPQZWFMIJDK-UHFFFAOYSA-N
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Description

7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one is a chemical compound with significant importance in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one can be achieved through a one-pot three-component reaction involving aldehydes, o-phenylenediamine derivatives, and isocyanides. This reaction is catalyzed by zirconium tetrachloride and carried out in ethanol at room temperature . The process is efficient and yields high-quality products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as the laboratory methods. The use of environmentally benign catalysts and solvents is emphasized to ensure sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield different amino-substituted derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted quinoxalines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which have significant biological and industrial applications .

Scientific Research Applications

7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-propyl-3,4-dihydroquinolin-2-one
  • 6-amino-1-methyl-3,4-dihydroquinolin-2-one

Uniqueness

7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1533535-18-0

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

7-amino-1,3-dimethylquinoxalin-2-one

InChI

InChI=1S/C10H11N3O/c1-6-10(14)13(2)9-5-7(11)3-4-8(9)12-6/h3-5H,11H2,1-2H3

InChI Key

VRWRPQZWFMIJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)N)N(C1=O)C

Purity

95

Origin of Product

United States

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